molecular formula C22H28N2O3S B3578268 N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B3578268
M. Wt: 400.5 g/mol
InChI Key: BXSNVWHWAOKJNU-UHFFFAOYSA-N
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Description

“N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide” is a chemical compound. The name suggests that it contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an azepane with a suitable sulfonyl chloride to form the sulfonamide. The 2-oxoethyl group could be introduced through a separate reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azepane ring, a sulfonamide group, and a 2-oxoethyl group .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups and the overall size and shape of the molecule would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. Sulfonamides are known to have antibacterial properties, but it’s not clear if this specific compound has been studied for such activity .

Safety and Hazards

Without specific study data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential biological activity, exploring its reactivity under various conditions, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18-11-13-20(14-12-18)28(26,27)24(21-10-6-5-9-19(21)2)17-22(25)23-15-7-3-4-8-16-23/h5-6,9-14H,3-4,7-8,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSNVWHWAOKJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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